molecular formula C10H19NO4S B2832359 Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate CAS No. 832118-87-3

Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate

Cat. No.: B2832359
CAS No.: 832118-87-3
M. Wt: 249.33
InChI Key: FILRAUDHQATKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate is a chemical compound that belongs to the piperidine family Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethylsulfonyl chloride in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

  • Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate
  • Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
  • 4-(Ethylsulfonyl)piperidine hydrochloride

Uniqueness: Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other piperidine derivatives.

Properties

IUPAC Name

ethyl 1-ethylsulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-3-15-10(12)9-5-7-11(8-6-9)16(13,14)4-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILRAUDHQATKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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